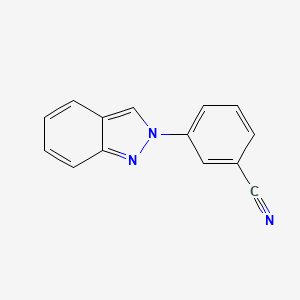
Benzonitrile, 3-(2H-indazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-(2H-indazol-2-yl)- is a heterocyclic compound that features an indazole ring fused to a benzonitrile moiety Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-(2H-indazol-2-yl)- typically involves the formation of the indazole ring followed by the introduction of the benzonitrile group. One common method includes the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring using oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines to form the indazole ring .
Industrial Production Methods
Industrial production methods for benzonitrile, 3-(2H-indazol-2-yl)- often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-(2H-indazol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., Cu(OAc)2), oxidizing agents (e.g., tert-butyl nitrite), and reducing agents (e.g., organophosphorus compounds) . Reaction conditions often involve specific temperatures, solvents, and atmospheres (e.g., oxygen atmosphere for oxidation reactions) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the indazole ring, while substitution reactions can introduce various functional groups to the benzonitrile moiety .
Scientific Research Applications
Benzonitrile, 3-(2H-indazol-2-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzonitrile, 3-(2H-indazol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain enzymes and receptors, which can lead to their therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzonitrile, 3-(2H-indazol-2-yl)- include other indazole derivatives, such as:
- 1H-indazole
- 2H-indazole
- 3-amino-2H-indazole
Uniqueness
Benzonitrile, 3-(2H-indazol-2-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
81265-92-1 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-indazol-2-ylbenzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-3-6-13(8-11)17-10-12-5-1-2-7-14(12)16-17/h1-8,10H |
InChI Key |
IETRONPRJQXZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



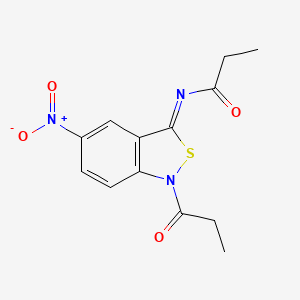
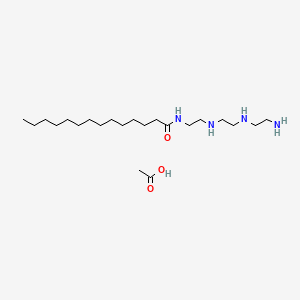

![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
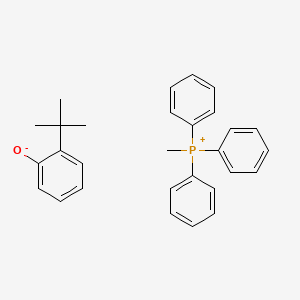


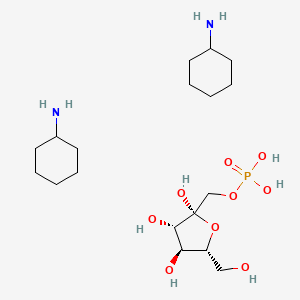
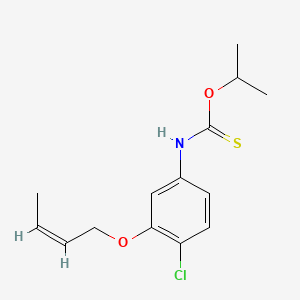

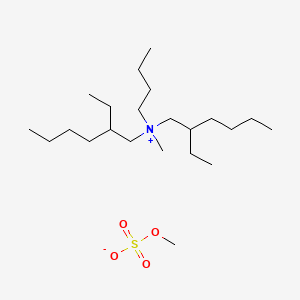
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

